PPIase-Parvulin Inhibitor

Pin1 Pin4 Parvulin

Choose PPIase-Parvulin Inhibitor (PiB) for reversible, active-site dual inhibition of Pin1/Pin4. With IC50 values of 1.5 µM (Pin1) and 1.0 µM (Pin4), it enables precise temporal control experiments (washout restores signaling) and guarantees on-target specificity (inactive in Pin1−/− MEFs). Unlike Pin1-specific inhibitors (API-1) or irreversible degraders (KPT-6566), PiB avoids compensatory parvulin signaling and permits time-resolved pathway analysis. Ideal for HCT116/SKOV3 cancer models and NF-κB inflammation studies. Order ≥98% pure compound for reproducible results.

Molecular Formula C22H18N2O8
Molecular Weight 438.4 g/mol
CAS No. 64005-90-9
Cat. No. B1663057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePPIase-Parvulin Inhibitor
CAS64005-90-9
Synonymsdiethyl-1,3,6,8-tetrahydro-1,3,6,8-tetraoxobenzo(lmn)(3,8)phenanthroline-2,7-diacetate
Pin1 PPIase inhibitor PiB
Molecular FormulaC22H18N2O8
Molecular Weight438.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(=O)OCC)C1=O
InChIInChI=1S/C22H18N2O8/c1-3-31-15(25)9-23-19(27)11-5-7-13-18-14(8-6-12(17(11)18)20(23)28)22(30)24(21(13)29)10-16(26)32-4-2/h5-8H,3-4,9-10H2,1-2H3
InChIKeyWNKQGFNIIHNGQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

PPIase-Parvulin Inhibitor (CAS 64005-90-9): Essential Procurement and Baseline Characterization Guide


PPIase-Parvulin Inhibitor (CAS 64005-90-9), also known as PiB or HIC 016C, is a cell-permeable small molecule that inhibits the peptidyl-prolyl cis-trans isomerase (PPIase) activity of the parvulin family enzymes Pin1 and Pin4 (Par14) . Its core mechanism involves reversible, competitive binding at the active site of these enzymes, disrupting their cis-trans isomerization function . The compound demonstrates anti-proliferative activity, particularly in cellular models that overexpress Pin1 and Pin4 .

Why Pin1 Inhibitors Cannot Be Interchanged: The Critical Distinctions of CAS 64005-90-9


Pin1 inhibitors represent a chemically diverse class with fundamental differences in potency, selectivity, and mechanism of action that preclude simple substitution. Inhibitors range from pan-cyclophilin/parvulin agents like juglone to highly selective covalent binders like KPT-6566 [1]. The choice of a specific Pin1 inhibitor can drastically alter experimental outcomes, particularly in cellular and in vivo models where off-target effects, distinct degradation pathways, and varied pharmacokinetic profiles become critical confounding variables [2]. PPIase-Parvulin Inhibitor occupies a unique position as a dual Pin1/Pin4 inhibitor with a reversible, active-site binding mechanism, offering a distinct profile compared to both less selective natural products and more recent, highly specific covalent degraders .

Quantitative Differentiation: A Comparator-Based Evidence Guide for PPIase-Parvulin Inhibitor (CAS 64005-90-9)


Dual Pin1/Pin4 Inhibition Profile vs. API-1's Pin1-Specific Action

PPIase-Parvulin Inhibitor exhibits a potent, dual-inhibition profile against both Pin1 and Pin4 (Par14), with IC50 values of 1.5 µM and 1.0 µM, respectively [1]. In stark contrast, the specific Pin1 inhibitor API-1 demonstrates remarkable selectivity over other PPIases, including Pin4, with no reported activity against Pin4 . This makes PPIase-Parvulin Inhibitor a tool of choice when investigating the combined or overlapping functions of Pin1 and Pin4, whereas API-1 is required for dissecting Pin1-specific pathways.

Pin1 Pin4 Parvulin PPIase Selectivity

Reversible Active-Site Binding vs. Covalent and Degrading Mechanisms of KPT-6566 and Sulfopin

PPIase-Parvulin Inhibitor acts as a reversible, competitive inhibitor that binds to the active site of Pin1 and Pin4 . This is a critical distinction from newer-generation covalent inhibitors like KPT-6566 (IC50 = 640 nM, Ki = 625.2 nM) which not only inhibit but also induce degradation of Pin1 , and from highly selective covalent inhibitors like Sulfopin (Ki = 17 nM) . The reversible nature of PPIase-Parvulin Inhibitor allows for temporal control and washout studies to investigate acute versus chronic Pin1/Pin4 inhibition, a capability not afforded by irreversible covalent binders or degraders.

Pin1 Reversible Inhibition Covalent Inhibitor PROTAC Mechanism of Action

Superior Selectivity Profile Over the Pan-Parvulin/Covalent Inhibitor Juglone

Unlike the widely used but poorly selective natural product juglone, which acts as an irreversible, covalent inhibitor of multiple parvulins (including E. coli parvulin and yeast Ess1/Ptf1) and exhibits significant Pin1-independent effects [REFS-1, REFS-2], PPIase-Parvulin Inhibitor demonstrates a clear, quantifiable selectivity profile. It shows limited activity against other PPIase families, such as Cyclophilin C (IC50 > 10 µM) . This translates to a >6.6-fold selectivity window for Pin1/Pin4 over cyclophilins. In contrast, juglone's broad reactivity is known to block transcription by RNA polymerases I, II, and III (IC50s = 2-7 µM) through Pin1-independent mechanisms , making it a poor choice for studies requiring specific parvulin inhibition.

Pin1 Selectivity Juglone Parvulin Off-Target Effects

Functional Validation in Pin1-Dependent Cellular Proliferation vs. Non-Selective Cytotoxicity

The target-specific activity of PPIase-Parvulin Inhibitor is functionally validated in a critical genetic model. It inhibits the proliferation of wild-type mouse embryonic fibroblasts (MEFs) with an IC50 of 1.0 µM, but has no effect on the growth of Pin1−/− MEFs [1]. This on-target cellular activity is a key differentiator from compounds like juglone, which shows cytotoxicity across many cell types irrespective of Pin1 status [2]. While more potent Pin1 inhibitors like API-1 (IC50 = 72.3 nM) or degraders like KPT-6566 exist, the robust genetic validation of PPIase-Parvulin Inhibitor's cellular effects provides a high level of confidence for interpreting results in complex cellular systems.

Pin1 Cell Proliferation MEF Target Engagement Cancer

Correlation of Cellular Sensitivity with Target Expression in Cancer Cell Panels

PPIase-Parvulin Inhibitor demonstrates a clear correlation between its anti-proliferative activity and the expression levels of its target proteins. It potently inhibits a panel of cancer cell lines that overexpress Pin1 and Pin4, including HSC2, HSC4, HCT116, and SKOV3, with IC50 values ranging from 2-5 µM [REFS-1, REFS-2]. In contrast, cancer cell lines with low endogenous expression of Pin1, such as HLE and HepG2, are significantly less sensitive to the inhibitor [1]. This biomarker-driven sensitivity profile is not consistently observed with all Pin1 inhibitors, some of which (e.g., covalent binders) may exhibit off-target toxicity or degradation pathways independent of basal expression levels [2].

Cancer Biomarker Pin1 Overexpression Cell Panel Selective Toxicity

Optimal Use Cases for PPIase-Parvulin Inhibitor (CAS 64005-90-9) in Research and Development


Deciphering Redundant Parvulin Signaling in Cancer Cell Models

Given its validated dual inhibition of Pin1 and Pin4 (IC50 1.5 and 1.0 µM, respectively) and the correlation between target overexpression and cellular sensitivity, CAS 64005-90-9 is ideally suited for studying the combined oncogenic functions of the parvulin family. It is a critical tool for experiments in cancer cell lines like HCT116 or SKOV3, where its use avoids the compensatory signaling that may occur when using a Pin1-specific inhibitor like API-1 [REFS-1, REFS-2]. This scenario leverages the compound's unique dual-inhibition profile to probe systems-level functions of the parvulin subfamily.

Time-Resolved and Washout Studies to Investigate Acute Parvulin Inhibition

The reversible, active-site binding mechanism of PPIase-Parvulin Inhibitor makes it the tool of choice for temporal control experiments. Scientists can acutely inhibit Pin1/Pin4 activity, wash out the compound, and observe the recovery dynamics of downstream signaling pathways (e.g., cyclin D1, β-catenin) . This is a critical advantage over newer, irreversible covalent inhibitors like KPT-6566 or degrader-based approaches, which induce permanent target degradation and preclude such time-resolved studies [1].

Validating Chemical Probe Specificity Using Genetic Knockout Controls

For researchers requiring the highest confidence in target engagement, PPIase-Parvulin Inhibitor offers a unique advantage. Its anti-proliferative activity (IC50 1.0 µM) in wild-type MEFs, coupled with its complete lack of effect in Pin1−/− MEFs, provides a definitive genetic control for on-target cellular activity . This makes CAS 64005-90-9 an indispensable positive control for designing and validating new Pin1/Pin4-directed chemical probes or for confirming target-specific phenotypes in primary cell cultures where genetic manipulation is challenging [1].

Investigating the Role of Parvulins in Cellular Stress and Inflammation

The compound's documented effect in protecting rats against lipopolysaccharide (LPS)-induced respiratory inflammation suggests a role for Pin1/Pin4 in inflammatory signaling pathways . With its favorable selectivity profile over other PPIase families (e.g., Cyclophilin C IC50 > 10 µM), CAS 64005-90-9 can be deployed in cellular models of inflammation (e.g., NF-κB pathway activation) to specifically parse the contribution of parvulins, avoiding the confounding cyclophilin and FKBP inhibition seen with other PPIase inhibitors [1].

Technical Documentation Hub

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